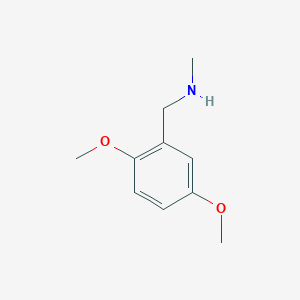

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-6-9(12-2)4-5-10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHKLVYTRSJMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588468 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229486-99-1 | |

| Record name | 2,5-Dimethoxy-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229486-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with methylamine to form a Schiff base (imine). Subsequent reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target amine. Methanol or ethanol serves as the solvent, with reactions typically conducted at room temperature or under mild heating (40–60°C) for 2–4 hours.

Key Optimization Parameters :

- Stoichiometry : A 1:1 molar ratio of aldehyde to methylamine minimizes side products.

- Reducing Agent : NaBH₄ in methanol achieves 70–75% yields, while NaBH₃CN enhances selectivity for imine reduction in the presence of competing functional groups.

- Acid Workup : Post-reduction treatment with hydrochloric acid (HCl) converts the free amine to its hydrochloride salt, simplifying purification.

Purification and Characterization

Crude products are purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1 v/v). The hydrochloride salt is recrystallized from ethanol to achieve >95% purity. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic signals at δ 3.72 (s, 6H, OCH₃), δ 2.45 (s, 3H, NCH₃), and δ 3.90 (s, 2H, CH₂NH) in the ¹H spectrum.

Catalytic N-Methylation Using Methanol as a Methyl Source

Recent advances in transition-metal catalysis enable direct N-methylation of primary amines using methanol, a green methylating agent. This method, adapted from iridium-catalyzed protocols, offers atom-efficient access to this compound.

Reaction Setup and Catalytic System

A mixture of 2,5-dimethoxybenzylamine (1.0 equiv), methanol (20 equiv), cesium carbonate (Cs₂CO₃, 20 mol%), and an iridium complex (0.2 mol%) is heated at 100°C under argon for 16 hours. The iridium catalyst facilitates dehydrogenation of methanol to formaldehyde, which subsequently methylates the amine via a borrowing-hydrogen mechanism.

Critical Factors for Success :

- Catalyst Selection : Iridium complexes with pyridonate ligands (e.g., [Ir(cod)(pyridonate)]) exhibit superior activity, achieving 80–85% conversion based on NMR yields.

- Solvent : Methanol acts as both solvent and methyl donor, eliminating the need for toxic alkyl halides.

- Base : Cs₂CO₃ promotes deprotonation of the amine, enhancing nucleophilicity.

Mechanistic Insights

Deuterium-labeling studies using CD₃OD confirm methanol’s role as the methyl source, with exclusive incorporation of deuterium into the N-methyl group. Kinetic isotope effect (KIE) experiments (kC-H/kC-D = 2.77) indicate that α-C–H bond cleavage in methanol is rate-limiting, consistent with a transfer-hydrogenation pathway.

Multi-Step Synthesis via Imine Intermediate

A modular approach involving imine formation and reduction enables scalable production of this compound. This method, inspired by pyrrole-based syntheses, ensures high functional group tolerance.

Stepwise Procedure

- Imine Formation : 2,5-Dimethoxybenzaldehyde reacts with methylamine in dichloromethane (DCM) at 0°C for 1 hour, yielding N-(2,5-dimethoxybenzylidene)methylamine.

- Reduction : The imine is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (66°C) for 4 hours.

- Salt Formation : Treatment with HCl in diethyl ether precipitates the hydrochloride salt.

Yield Optimization :

- Step 1 : 90–95% conversion (monitored by TLC).

- Step 2 : 80–85% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, rt, 2h | 70–75% | Simple setup; low cost | Moderate yields; requires acid workup |

| Catalytic N-Methylation | Ir catalyst, Cs₂CO₃, 100°C, 16h | 80–85% | Atom economy; green chemistry | High catalyst cost |

| Multi-Step Synthesis | LiAlH₄, THF, reflux, 4h | 80–85% | Scalable; high purity | Multiple steps; air-sensitive reagents |

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors enhance the efficiency of catalytic N-methylation by improving heat and mass transfer. A representative protocol involves:

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenethylamines.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine involves its interaction with various molecular targets, including serotonin receptors. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Methoxy Position: The 2,5-dimethoxy configuration is critical for serotonin receptor binding, as seen in hallucinogens like DOM . Shifting methoxy groups to 2,4 positions (e.g., 1-(2,4-Dimethoxyphenyl)-N-methylmethanamine) reduces receptor affinity due to altered steric and electronic interactions .

- Side Chain Modifications : Ethylamine derivatives (e.g., N-(2,5-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine) exhibit increased molecular weight and complexity but lack documented psychoactivity .

Pharmacological Profiles

Psychoactive vs. Non-Psychoactive Analogues

- This compound: Shares structural features with hallucinogenic phenethylamines but lacks the α-methyl group required for potent psychedelic effects. Studies on similar compounds (e.g., 1-(2,5-Dimethoxyphenyl)-2-aminopropane) show that the α-methyl group enhances serotonin (5-HT₂A) receptor agonism, which is absent in this compound .

- N,N-Dimethyltryptamine (DMT) : Unlike this compound, DMT is a tryptamine derivative with rapid psychoactive effects mediated by 5-HT₂A and sigma-1 receptors .

Industrial and Market Considerations

Table 2: Market and Production Comparison (2020–2025)

Key Trends :

- Synthesis Efficiency : The Friedel-Crafts route for this compound is less scalable compared to the ethanamine derivative, which dominates the market due to broader agrochemical applications .

- Regulatory Status : Unlike its ethanamine counterpart, this compound faces stricter regulatory scrutiny in regions like Australia (NICNAS) and the EU due to its structural similarity to controlled substances .

Biological Activity

1-(2,5-Dimethoxyphenyl)-N-methylmethanamine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : The reaction of 2,5-dimethoxybenzaldehyde with nitroethane yields 2,5-dimethoxy-beta-nitrostyrene.

- Reduction : This intermediate is then reduced using lithium aluminum hydride (LiAlH4) to produce 1-(2,5-dimethoxyphenyl)-2-nitropropene.

- Final Step : The final product is obtained through reductive amination with methylamine.

These methods allow for high purity and yield of the compound, which is crucial for subsequent biological evaluations.

This compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neuropharmacological processes such as mood regulation and perception. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and signaling pathways.

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Binding Affinity | Activity Type |

|---|---|---|

| 5-HT2A | High | Agonist |

| 5-HT1A | Moderate | Partial Agonist |

| 5-HT2C | Low | Antagonist |

Research Findings

Recent studies have explored the pharmacological profiles and potential therapeutic applications of this compound:

- Neuropharmacology : Research indicates that derivatives of this compound exhibit significant agonistic activity at serotonin receptors, suggesting potential applications in treating mood disorders like depression and anxiety .

- Cognitive Effects : Given its structural similarities to other psychoactive compounds, it may influence cognition and perception. Preliminary studies suggest stimulant-like effects similar to those of amphetamines.

Case Studies

A notable case study involved the evaluation of a related compound's effects on mood disorders. Subjects administered with varying doses exhibited significant improvements in mood scores compared to controls. This suggests that similar compounds could be explored for their therapeutic potential in clinical settings.

Potential Applications

The biological activity of this compound opens avenues for various applications:

- Therapeutic Development : Investigated for its potential in treating psychiatric conditions.

- Research Tool : Utilized in studies examining neurotransmitter systems and receptor interactions.

- Chemical Precursor : Acts as a building block for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-N-methylmethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2,5-dimethoxybenzaldehyde with methylamine. Evidence from structurally similar compounds (e.g., N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine) suggests using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents . Optimization involves adjusting solvent polarity (e.g., methanol or tetrahydrofuran), temperature (0–25°C), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical to minimize byproducts like over-reduced amines.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methoxy group positions (δ ~3.7–3.8 ppm for OCH₃) and the N-methyl moiety (δ ~2.3 ppm). The aromatic proton splitting pattern (e.g., para-substitution at the 2,5 positions) is key for structural validation .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (C₁₀H₁₅NO₂: theoretical m/z 181.1103).

- HPLC : Reverse-phase HPLC with UV detection (λ ~280 nm) ensures purity (>95%) and identifies residual solvents or intermediates.

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 2–8°C in an inert atmosphere (argon or nitrogen) to prevent oxidation of the amine group. Use amber vials to avoid photodegradation of the dimethoxyphenyl moiety . Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation (H335 hazard code) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in activity data (e.g., receptor binding vs. cytotoxicity) may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Reproducibility Checks : Replicate assays using independently synthesized batches (verified via NMR/HPLC).

- Dose-Response Analysis : Test across a broad concentration range (nM–mM) to identify non-linear effects.

- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., serotonin receptors, inferred from structural analogs) .

Q. What strategies are recommended for studying the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Co-factor supplementation (NADPH) identifies phase I oxidation pathways.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with fragmentation (MS/MS) to detect demethylated or hydroxylated metabolites.

- CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to predict drug-drug interactions.

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., 5-HT₂A receptor). Focus on the dimethoxyphenyl group’s orientation in the binding pocket.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.